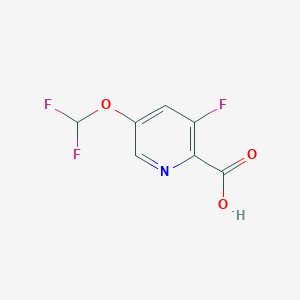
6-Amino-4-chloropyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chlorocytosine is a halogenated derivative of cytosine, one of the four main bases found in DNA and RNA. This compound is characterized by the substitution of a chlorine atom at the sixth position of the cytosine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Chlorocytosine can be synthesized through several methods. One common approach involves the halogenation of cytosine using chlorine gas or hypochlorous acid. This reaction typically occurs under acidic conditions to facilitate the substitution of the hydrogen atom at the sixth position with a chlorine atom .
Industrial Production Methods: In industrial settings, the production of 6-chlorocytosine often involves the use of large-scale halogenation reactors. These reactors are designed to handle the corrosive nature of chlorine gas and ensure the efficient conversion of cytosine to 6-chlorocytosine. The reaction conditions, such as temperature and pH, are carefully controlled to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 6-Chlorocytosine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: While less common, 6-chlorocytosine can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia or primary amines are commonly used in substitution reactions.
Major Products:
Scientific Research Applications
6-Chlorocytosine has a wide range of applications in scientific research:
Epigenetics: It is used to study the effects of DNA methylation and demethylation, as it can mimic the behavior of methylated cytosine.
Cancer Research: Due to its mutagenic properties, 6-chlorocytosine is used to investigate the mechanisms by which chronic inflammation can lead to cancer.
Genetics: It serves as a tool to understand the mutagenic consequences of cytosine alterations in DNA.
Biotechnology: 6-Chlorocytosine is employed in the development of novel genetic engineering techniques and therapeutic agents.
Mechanism of Action
The primary mechanism by which 6-chlorocytosine exerts its effects involves its incorporation into DNA. Once incorporated, it can induce mutations by pairing incorrectly with adenine instead of guanine. This mispairing can lead to C→T transitions, which are common in inflammation-associated cancers . Additionally, 6-chlorocytosine can alter DNA methylation patterns, leading to epigenetic changes that affect gene expression .
Comparison with Similar Compounds
5-Chlorocytosine: Another halogenated cytosine derivative, known for its role in inflammation and cancer research.
5-Methylcytosine: A naturally occurring methylated form of cytosine, crucial for epigenetic regulation.
5-Bromocytosine: Similar to 6-chlorocytosine, it is used to study DNA damage and repair mechanisms.
Uniqueness: 6-Chlorocytosine is unique due to its specific position of chlorination, which significantly influences its chemical reactivity and biological effects. Unlike 5-chlorocytosine, which primarily affects methylation patterns, 6-chlorocytosine is more involved in direct mutagenesis and substitution reactions .
Properties
Molecular Formula |
C4H8ClN3O |
|---|---|
Molecular Weight |
149.58 g/mol |
IUPAC Name |
4-amino-6-chloro-1,3-diazinan-2-one |
InChI |
InChI=1S/C4H8ClN3O/c5-2-1-3(6)8-4(9)7-2/h2-3H,1,6H2,(H2,7,8,9) |
InChI Key |
VXRISSKCOGICQG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)NC1Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-dimethyl-3-[(3-naphthalen-1-ylsulfonyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)oxy]propan-1-amine](/img/structure/B12331974.png)

![(1R,2S,3R)-(+)-3-[N-(Benzenesulfonyl)-N-(3,5-dimethyl-phenyl)amino]-2-bornanol](/img/structure/B12331990.png)


![Butanamide,2-amino-N-[2-(dimethylamino)ethyl]-3,3-dimethyl-,(2S)-](/img/structure/B12332003.png)
![Chloromethyl (1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B12332004.png)


![(1R,5R,6S)-rel-8-benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B12332025.png)

![N-(2,3-Dihydro-2-oxo-1H-benzo[D]imidazol-5-YL)-acetamide](/img/structure/B12332041.png)
